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2-Ethyl-2-adamantyl methacrylate

chemically amplified photoresist acid-labile protecting group deprotection kinetics

2-Ethyl-2-adamantyl methacrylate (EAdMA, CAS 209982-56-9) is a specialty methacrylate monomer distinguished by a bulky, rigid adamantyl cage substituted with an ethyl group at the 2-position. It belongs to the 2-alkyl-2-adamantyl methacrylate class, which serves as the acid-labile protecting group in chemically amplified photoresists for 193 nm ArF, EUV, and electron-beam lithography.

Molecular Formula C16H24O2
Molecular Weight 248.36 g/mol
CAS No. 209982-56-9
Cat. No. B1352933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-2-adamantyl methacrylate
CAS209982-56-9
Molecular FormulaC16H24O2
Molecular Weight248.36 g/mol
Structural Identifiers
SMILESCCC1(C2CC3CC(C2)CC1C3)OC(=O)C(=C)C
InChIInChI=1S/C16H24O2/c1-4-16(18-15(17)10(2)3)13-6-11-5-12(8-13)9-14(16)7-11/h11-14H,2,4-9H2,1,3H3
InChIKeyDCTVCFJTKSQXED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-2-Adamantyl Methacrylate (CAS 209982-56-9) for Advanced Photoresist Monomer Procurement


2-Ethyl-2-adamantyl methacrylate (EAdMA, CAS 209982-56-9) is a specialty methacrylate monomer distinguished by a bulky, rigid adamantyl cage substituted with an ethyl group at the 2-position . It belongs to the 2-alkyl-2-adamantyl methacrylate class, which serves as the acid-labile protecting group in chemically amplified photoresists for 193 nm ArF, EUV, and electron-beam lithography [1]. The most structurally relevant comparators are 2-methyl-2-adamantyl methacrylate (MAdMA), 2-butyl-2-adamantyl methacrylate (BAdMA), and 2-isopropyl-2-adamantyl methacrylate [2]. EAdMA is a solid at room temperature (mp 40 °C) with a commercial purity specification of >97.0% (GC) .

Why 2-Methyl-2-Adamantyl Methacrylate Cannot Substitute 2-Ethyl-2-Adamantyl Methacrylate in Chemically Amplified Resists


Within the 2-alkyl-2-adamantyl methacrylate series, even a single methylene-unit difference in the 2-alkyl substituent (methyl vs. ethyl) produces quantitative changes in acid-catalyzed deprotection reactivity, photosensitivity, dissolution contrast, and substrate adhesion [1][2]. Theoretical calculations demonstrate that the deprotection reaction energy varies fundamentally with alkyl group size, with the 2-methyl analog exhibiting a thermodynamically less favorable (less exothermic or more endothermic) deprotection pathway than the 2-ethyl analog, directly translating into lower resist sensitivity [3]. Consequently, substituting EAdMA with MAdMA in an established resist formulation without full re-optimization of polymer composition, PAG loading, and processing conditions predictably degrades lithographic performance—specifically photospeed, resolution margin, and adhesion to silicon [2]. The quantitative evidence below establishes exactly where these differences arise and why procurement specifications must distinguish between these structurally similar but functionally distinct monomers.

Quantitative Differentiation Evidence: 2-Ethyl-2-Adamantyl Methacrylate vs. Its Closest Analogs


2.5× Higher Acid-Catalyzed Deprotection Reactivity of EAdMA vs. MAdMA Protecting Group

In a direct head-to-head comparison within the same study, the 2-ethyladamantyl (EAd) protecting group exhibited 2.5 times higher reactivity toward acid-catalyzed deprotection than the 2-methyladamantyl (MAd) group [1]. This measurement was conducted on vinylphenol-2-alkyl-2-adamantyl methacrylate copolymer films under acidic conditions replicating chemically amplified resist operation [1]. The higher reactivity of EAd directly reduces the acid concentration required to achieve complete deprotection, translating into faster photospeed at equivalent PAG loading.

chemically amplified photoresist acid-labile protecting group deprotection kinetics

Superior Sensitivity, Dissolution Contrast, and Adhesion of 2EAdMA/GBLMA vs. 2MAdMA/GBLMA Resin System

A direct comparative evaluation of 2EAdMA/GBLMA (2-ethyl-2-adamantyl methacrylate/γ-butyrolactone methacrylate) and 2MAdMA/GBLMA (2-methyl-2-adamantyl methacrylate/γ-butyrolactone methacrylate) resin systems for ArF positive resists demonstrated that the 2EAdMA-based system provided higher sensitivity, higher dissolution contrast, and better adhesion to silicon substrates [1]. These three parameters—sensitivity, contrast, and adhesion—are the primary determinants of lithographic process window and pattern fidelity at sub-100 nm nodes.

ArF photoresist polymer resin comparison lithographic performance

Favorable Deprotection Thermodynamics: EAdMA Provides More Exothermic Reaction Energy Than MAdMA

Theoretical calculations employing molecular orbital methods revealed that the deprotection reaction of the 2-methyl-2-adamantyl (MAd) group is less exothermic (or more endothermic) than that of the 2-ethyl-2-adamantyl (EAd) group, directly explaining the experimentally observed lower sensitivity of MAdMA-based resist polymers [1]. This computational result independently corroborates the empirical head-to-head sensitivity comparison and provides a mechanistic basis for the selection of EAdMA: the thermodynamic driving force for acid-catalyzed cleavage is intrinsically more favorable for the ethyl-substituted adamantyl ester than for the methyl-substituted analog.

deprotection reaction energy computational lithography resist sensitivity prediction

Sub-50 nm Half-Pitch Resolution Demonstrated with EAdMA-Containing Polymer-Bound PAG Resist Platform

Copolymer resists based on hydroxystyrene (HS) and 2-ethyl-2-adamantyl methacrylate (EA), incorporating a polymer-bound photoacid generator (PAG), achieved sub-50 nm half-pitch resolution with less than 5 nm line edge roughness (LER, 3σ) under EUV and e-beam exposure [1]. While this resolution performance is attributable to the integrated polymer-bound PAG architecture, the EAdMA monomer supplied the acid-cleavable functionality with sufficient reactivity and dissolution contrast to support these aggressive resolution targets. In contrast, early MAdMA-based 193 nm resists (without polymer-bound PAG) achieved a best resolution of 0.15 μm (150 nm) line/space patterns [2], underscoring the role of EAdMA's optimized reactivity in enabling advanced resist platforms.

EUV lithography electron-beam lithography sub-50 nm patterning

Solid Physical Form (mp 40 °C) Facilitates High-Purity Isolation and Storage Stability

2-Ethyl-2-adamantyl methacrylate is a solid at ambient temperature (mp 40 °C), enabling purification by recrystallization rather than fractional distillation . Commercial material is routinely supplied at >97.0% purity by GC, with storage recommended at frozen temperatures (<0 °C) to prevent thermal polymerization . In contrast, many analogous methacrylate monomers used in photoresist applications, including certain 2-alkyl-2-adamantyl variants, are liquids that require distillation for high-purity isolation, a process that carries inherent risk of premature thermal polymerization and batch-to-batch variability.

monomer purification solid monomer polymer synthesis reproducibility

Optimal Procurement and Application Scenarios for 2-Ethyl-2-Adamantyl Methacrylate (EAdMA)


ArF Immersion and EUV Chemically Amplified Photoresist Formulation Development

EAdMA is the acid-labile monomer of choice when developing positive-tone chemically amplified resists for 193 nm ArF immersion and EUV lithography where higher photosensitivity, dissolution contrast, and adhesion are required relative to MAdMA-based platforms [1][2]. The 2.5× higher deprotection reactivity of EAdMA (vs. MAdMA) [1] and its superior performance in direct copolymer comparisons with GBLMA [2] make it the preferred building block for resist polymers targeting sub-100 nm resolution with manufacturable photospeeds.

Electron-Beam Lithography Resist for Mask Making and Advanced Patterning

For electron-beam lithography applications in photomask fabrication and direct-write patterning, EAdMA-containing copolymers have demonstrated 140 nm resolution at 13.2 mJ/cm² without process optimization [1], while more advanced polymer-bound PAG architectures using EAdMA achieved sub-50 nm half-pitch with <5 nm LER [3]. Researchers and process engineers developing high-resolution EB resists should prioritize EAdMA over MAdMA to benefit from the intrinsically higher acid reactivity that translates into faster writing speeds.

Structure-Property Relationship Studies of Acid-Labile Adamantyl Protecting Groups

For academic and industrial R&D groups investigating the relationship between 2-alkyl substituent structure and deprotection behavior, EAdMA serves as the critical comparator to MAdMA and BAdMA. The established thermodynamic distinction—where MAdMA deprotection is less exothermic than EAdMA deprotection [4]—provides a quantitative framework for computational and experimental studies aimed at designing next-generation protecting groups with further optimized reactivity, selectivity, and dissolution characteristics.

High-Purity Polymer Synthesis Requiring Consistent Monomer Quality

Polymer synthesis laboratories requiring monomers with high and consistent purity for reproducible RAFT or free-radical copolymerization should select EAdMA in part because its solid physical form (mp 40 °C) enables recrystallization-based purification to >97% purity . This reduces the risk of batch-to-batch variability in polymer molecular weight and composition, which directly impacts resist lithographic performance and experimental reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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